2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

Catalog No.
S548026
CAS No.
722544-51-6
M.F
C26H30FN7O3
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]qu...

CAS Number

722544-51-6

Product Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

IUPAC Name

2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide

Molecular Formula

C26H30FN7O3

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C26H30FN7O3/c1-2-34(10-11-35)9-4-12-37-21-7-8-22-23(16-21)28-17-29-26(22)31-24-14-20(32-33-24)15-25(36)30-19-6-3-5-18(27)13-19/h3,5-8,13-14,16-17,35H,2,4,9-12,15H2,1H3,(H,30,36)(H2,28,29,31,32,33)

InChI Key

QYZOGCMHVIGURT-UHFFFAOYSA-N

SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO

Solubility

Soluble in DMSO, not in water

Synonyms

AZD-2811; AZD 2811; AZD2811; AZD-1152HQPA; AZD 1152HQPA; AZD1152HQPA; AZD1152 HQPA; AZD1152-HQPA; AZD1152HQPA.

Canonical SMILES

CCN(CCCOC1=CC2=C(C=C1)C(=NC=N2)NC3=NNC(=C3)CC(=O)NC4=CC(=CC=C4)F)CCO

Description

The exact mass of the compound Azd-1152hqpa is 507.23942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. It belongs to the ontological category of quinazolines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Aurora Kinase B

  • High Selectivity

    AZD-1152HQPA demonstrates exceptional selectivity for Aurora kinase B with an inhibitory concentration (IC50) of 0.37 nM. This means it potently inhibits Aurora kinase B while displaying minimal activity against other kinases, including Aurora kinase A (IC50 = 1.368 µM) and a panel of 50 other serine-threonine and tyrosine kinases .

  • Disrupting Cell Division

    Aurora kinase B plays a critical role in cell division, particularly during mitosis. AZD-1152HQPA disrupts this process by inhibiting Aurora kinase B, leading to malfunctions in spindle checkpoint function and chromosome alignment. This ultimately results in the inhibition of cytokinesis, a crucial step in cell division, followed by programmed cell death (apoptosis) .

Potential for Cancer Treatment

  • Targeting Hematopoietic Malignancies

    Studies have shown that AZD-1152HQPA effectively inhibits the proliferation of hematopoietic malignant cells, with IC50 values ranging from 3 to 40 nM . Hematopoietic malignancies encompass various blood cancers like leukemia and lymphoma.

  • Inducing Apoptosis in Cancer Cells

    AZD-1152HQPA's mechanism of action disrupts cell division and induces apoptosis specifically in tumor cells that overexpress Aurora kinase B. This overexpression is observed in a wide range of cancer cell types, making AZD-1152HQPA a potential therapeutic candidate for various cancers .

  • In vivo Studies

    Research suggests that AZD-1152HQPA can inhibit tumor xenograft growth in vivo, indicating its potential efficacy in treating established tumors within a living organism . However, further research is needed to determine its effectiveness in clinical trials.

The compound 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule characterized by its unique structural features, including a quinazoline core, a pyrazole moiety, and an acetamide functional group. This compound is part of a broader class of quinazoline derivatives that have garnered attention for their potential therapeutic applications, particularly in the treatment of various proliferative diseases, including cancer . The presence of the 3-fluorophenyl group suggests enhanced biological activity due to the electron-withdrawing nature of fluorine, which can influence the compound's interaction with biological targets.

  • Azd-1152hqpa acts as a specific inhibitor of Aurora B and C kinases [, ].
  • Aurora kinases are essential for proper cell division by regulating the formation of the mitotic spindle, a structure that separates chromosomes during cell division [, ].
  • By inhibiting Aurora kinases, Azd-1152hqpa disrupts spindle formation and prevents proper cell division, leading to cell death in cancer cells [, ].
  • As Azd-1152hqpa is still under investigation, detailed safety information is limited.
  • In general, Aurora kinase inhibitors can have side effects like fatigue, diarrhea, and neutropenia (low white blood cell count) [].
  • Specific data on Azd-1152hqpa's toxicity is not yet publicly available.
Involving this compound primarily pertain to its synthesis and potential transformations in biological systems. Key reactions include:

  • Acylation Reactions: The introduction of the acetamide group can be achieved through acylation of an amine precursor.
  • Substitution Reactions: The incorporation of the fluorophenyl group may involve nucleophilic aromatic substitution, which is common in aromatic chemistry.
  • Hydrolysis: Under certain conditions, the acetamide bond may undergo hydrolysis, leading to the release of acetic acid and the corresponding amine.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to investigate its mechanism of action.

The biological activity of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide has been explored in various studies. It exhibits:

  • Antitumor Activity: Quinazoline derivatives are known for their ability to inhibit cancer cell proliferation. This compound's structure suggests potential activity against specific cancer types by interfering with signaling pathways involved in cell growth .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain kinases or enzymes implicated in cancer progression, making it a candidate for targeted therapy .

Research indicates that modifications to the core structure can significantly enhance its selectivity and potency against tumor cells.

The synthesis of this compound typically involves several key steps:

  • Formation of Quinazoline Derivative: Starting from appropriate aniline derivatives and carbonyl compounds, quinazoline can be synthesized through cyclization reactions.
  • Introduction of Pyrazole Moiety: This can be achieved via condensation reactions involving hydrazines and appropriate carbonyl compounds.
  • Acetamide Formation: The final step involves acylating the amine with acetic anhydride or acetyl chloride to form the acetamide linkage.
  • Fluorination: The introduction of fluorine can be done through electrophilic fluorination methods or by using fluorinated precursors during earlier synthetic steps.

These methods allow for the tailored synthesis of this compound with variations that may enhance its biological efficacy .

The primary applications of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide include:

  • Pharmaceutical Development: As a potential therapeutic agent for cancer treatment.
  • Research Tool: Used in biochemical assays to study enzyme inhibition and cancer cell signaling pathways.

The versatility in its structure allows for modifications that could lead to improved therapeutic profiles.

Interaction studies are vital for understanding how this compound behaves in biological systems. Key aspects include:

  • Binding Affinity: Studies using surface plasmon resonance or similar techniques can determine how strongly this compound binds to target proteins or enzymes.
  • Mechanism of Action: Investigating how this compound affects cellular pathways, particularly those related to cancer cell proliferation and survival.
  • Pharmacokinetics and Toxicity: Analyzing absorption, distribution, metabolism, and excretion (ADME) profiles to assess safety and efficacy in vivo.

Such studies are essential for advancing this compound towards clinical applications .

Several compounds share structural similarities with 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide. Notable examples include:

Compound NameStructural FeaturesBiological Activity
2-(4-(6-methoxyquinazolin-4-yloxy)phenyl)-N-(3-fluorophenyl)acetamideQuinazoline core, methoxy groupAnticancer
7-(3-(dimethylamino)propoxy)-quinazolin-4(3H)-oneSimilar quinazoline structureAntitumor
N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]}acetamidePyrazole and acetamide groupsAntiproliferative

The uniqueness of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yl]amino]-1H-pyrazol-5-yl]-N-(3-fluorophenyl)acetamide lies in its specific combination of functional groups and structural motifs that may provide distinct interactions within biological systems compared to these similar compounds .

This comprehensive overview highlights the significance of 2-[3-[[7-[3-[ethyl(2-hydroxyethyl)amino]propoxy]quinazolin-4-yloxy]aminopyrazol]-N-(3-fluorophenyl)acetamide within medicinal chemistry and its potential therapeutic applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

507.23941601 g/mol

Monoisotopic Mass

507.23941601 g/mol

Heavy Atom Count

37

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

29P8LWS24N

Other CAS

722544-51-6

Wikipedia

Azd-1152hqpa

Dates

Modify: 2023-08-15
1: Helfrich BA, Kim J, Gao D, Chan DC, Zhang Z, Tan AC, Bunn PA. Barasertib,(AZD1152)a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. Mol Cancer Ther. 2016 Aug 5. pii: molcanther.0298.2016. [Epub ahead of print] PubMed PMID: 27496133.
2: Bushby N, Bergin J, Harding J. [(14) C]-AZD1152 drug substance manufacture: challenges of an IV-infusion dosed human mass balance study in patients. J Labelled Comp Radiopharm. 2016 May 30;59(6):250-4. doi: 10.1002/jlcr.3376. PubMed PMID: 27169761.
3: Ghanizadeh-Vesali S, Zekri A, Zaker F, Zaghal A, Yousefi M, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH. Significance of AZD1152 as a potential treatment against Aurora B overexpression in acute promyelocytic leukemia. Ann Hematol. 2016 Jun;95(7):1031-42. doi: 10.1007/s00277-016-2670-6. Epub 2016 Apr 19. PubMed PMID: 27091351.
4: Zekri A, Ghaffari SH, Yaghmaie M, Estiar MA, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. Inhibitor of Aurora Kinase B Induces Differentially Cell Death and Polyploidy via DNA Damage Response Pathways in Neurological Malignancy: Shedding New Light on the Challenge of Resistance to AZD1152-HQPA. Mol Neurobiol. 2016 Apr;53(3):1808-23. doi: 10.1007/s12035-015-9139-9. Epub 2015 Mar 11. PubMed PMID: 25752998.
5: Collins GP, Eyre TA, Linton KM, Radford J, Vallance GD, Soilleux E, Hatton C. A phase II trial of AZD1152 in relapsed/refractory diffuse large B-cell lymphoma. Br J Haematol. 2015 Sep;170(6):886-90. doi: 10.1111/bjh.13333. Epub 2015 Feb 26. PubMed PMID: 25721307.
6: Zekri A, Ghaffari SH, Ghanizadeh-Vesali S, Yaghmaie M, Salmaninejad A, Alimoghaddam K, Modarressi MH, Ghavamzadeh A. AZD1152-HQPA induces growth arrest and apoptosis in androgen-dependent prostate cancer cell line (LNCaP) via producing aneugenic micronuclei and polyploidy. Tumour Biol. 2015 Feb;36(2):623-32. doi: 10.1007/s13277-014-2664-8. Epub 2014 Oct 3. PubMed PMID: 25277659.
7: Kantarjian HM, Sekeres MA, Ribrag V, Rousselot P, Garcia-Manero G, Jabbour EJ, Owen K, Stockman PK, Oliver SD. Phase I study assessing the safety and tolerability of barasertib (AZD1152) with low-dose cytosine arabinoside in elderly patients with AML. Clin Lymphoma Myeloma Leuk. 2013 Oct;13(5):559-67. doi: 10.1016/j.clml.2013.03.019. Epub 2013 Jun 10. PubMed PMID: 23763917; PubMed Central PMCID: PMC3775947.
8: Kantarjian HM, Martinelli G, Jabbour EJ, Quintás-Cardama A, Ando K, Bay JO, Wei A, Gröpper S, Papayannidis C, Owen K, Pike L, Schmitt N, Stockman PK, Giagounidis A; SPARK-AML1 Investigators. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia. Cancer. 2013 Jul 15;119(14):2611-9. doi: 10.1002/cncr.28113. Epub 2013 Apr 19. PubMed PMID: 23605952; PubMed Central PMCID: PMC4132839.
9: Ma YX, Li XZ. [Effect of aurora kinase B inhibitor AZD1152 in the treatment of cisplatin-resistant ovarian carcinoma]. Zhonghua Fu Chan Ke Za Zhi. 2013 Jan;48(1):46-50. Chinese. PubMed PMID: 23531251.
10: Ma Y, Weimer J, Fredrik R, Adam-Klages S, Sebens S, Caliebe A, Hilpert F, Eckmann-Scholz C, Arnold N, Schem C. Aurora kinase inhibitor AZD1152 has an additional effect of platinum on a sequential application at the human ovarian cancer cell line SKOV3. Arch Gynecol Obstet. 2013 Jul;288(1):173-82. doi: 10.1007/s00404-013-2719-x. Epub 2013 Feb 7. PubMed PMID: 23389245.
11: Dennis M, Davies M, Oliver S, D'Souza R, Pike L, Stockman P. Phase I study of the Aurora B kinase inhibitor barasertib (AZD1152) to assess the pharmacokinetics, metabolism and excretion in patients with acute myeloid leukemia. Cancer Chemother Pharmacol. 2012 Sep;70(3):461-9. doi: 10.1007/s00280-012-1939-2. Epub 2012 Aug 4. PubMed PMID: 22864876; PubMed Central PMCID: PMC3428523.
12: Schwartz GK, Carvajal RD, Midgley R, Rodig SJ, Stockman PK, Ataman O, Wilson D, Das S, Shapiro GI. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors. Invest New Drugs. 2013 Apr;31(2):370-80. doi: 10.1007/s10637-012-9825-7. Epub 2012 Jun 2. PubMed PMID: 22661287.
13: Löwenberg B, Muus P, Ossenkoppele G, Rousselot P, Cahn JY, Ifrah N, Martinelli G, Amadori S, Berman E, Sonneveld P, Jongen-Lavrencic M, Rigaudeau S, Stockman P, Goudie A, Faderl S, Jabbour E, Kantarjian H. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia. Blood. 2011 Dec 1;118(23):6030-6. doi: 10.1182/blood-2011-07-366930. Epub 2011 Oct 5. PubMed PMID: 21976672; PubMed Central PMCID: PMC4186639.
14: Keizer RJ, Zandvliet AS, Beijnen JH, Schellens JH, Huitema AD. Two-stage model-based design of cancer phase I dose escalation trials: evaluation using the phase I program of barasertib (AZD1152). Invest New Drugs. 2012 Aug;30(4):1519-30. doi: 10.1007/s10637-011-9694-5. Epub 2011 May 28. PubMed PMID: 21626115; PubMed Central PMCID: PMC3388254.
15: Tsuboi K, Yokozawa T, Sakura T, Watanabe T, Fujisawa S, Yamauchi T, Uike N, Ando K, Kihara R, Tobinai K, Asou H, Hotta T, Miyawaki S. A Phase I study to assess the safety, pharmacokinetics and efficacy of barasertib (AZD1152), an Aurora B kinase inhibitor, in Japanese patients with advanced acute myeloid leukemia. Leuk Res. 2011 Oct;35(10):1384-9. doi: 10.1016/j.leukres.2011.04.008. Epub 2011 May 11. PubMed PMID: 21565405.
16: Mori N, Ishikawa C, Senba M, Kimura M, Okano Y. Effects of AZD1152, a selective Aurora B kinase inhibitor, on Burkitt's and Hodgkin's lymphomas. Biochem Pharmacol. 2011 May 1;81(9):1106-15. doi: 10.1016/j.bcp.2011.02.010. Epub 2011 Mar 1. Erratum in: Biochem Pharmacol. 2011 Nov 1;82(9):1252. PubMed PMID: 21371446.
17: Azzariti A, Bocci G, Porcelli L, Fioravanti A, Sini P, Simone GM, Quatrale AE, Chiarappa P, Mangia A, Sebastian S, Del Bufalo D, Del Tacca M, Paradiso A. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. Br J Cancer. 2011 Mar 1;104(5):769-80. doi: 10.1038/bjc.2011.21. Epub 2011 Feb 8. PubMed PMID: 21304529; PubMed Central PMCID: PMC3048212.
18: Moroz MA, Kochetkov T, Cai S, Wu J, Shamis M, Nair J, de Stanchina E, Serganova I, Schwartz GK, Banerjee D, Bertino JR, Blasberg RG. Imaging colon cancer response following treatment with AZD1152: a preclinical analysis of [18F]fluoro-2-deoxyglucose and 3'-deoxy-3'-[18F]fluorothymidine imaging. Clin Cancer Res. 2011 Mar 1;17(5):1099-110. doi: 10.1158/1078-0432.CCR-10-1430. Epub 2011 Jan 18. PubMed PMID: 21245090; PubMed Central PMCID: PMC3079195.
19: Niermann KJ, Moretti L, Giacalone NJ, Sun Y, Schleicher SM, Kopsombut P, Mitchell LR, Kim KW, Lu B. Enhanced radiosensitivity of androgen-resistant prostate cancer: AZD1152-mediated Aurora kinase B inhibition. Radiat Res. 2011 Apr;175(4):444-51. doi: 10.1667/RR2317.1. Epub 2011 Jan 11. PubMed PMID: 21222513; PubMed Central PMCID: PMC3133747.
20: Libertini S, Abagnale A, Passaro C, Botta G, Barbato S, Chieffi P, Portella G. AZD1152 negatively affects the growth of anaplastic thyroid carcinoma cells and enhances the effects of oncolytic virus dl922-947. Endocr Relat Cancer. 2011 Jan 13;18(1):129-41. doi: 10.1677/ERC-10-0234. Print 2011 Feb. PubMed PMID: 21071467.

Explore Compound Types